Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate
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Description
Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate is instrumental in the synthesis of saturated fused heterocyclic systems. For instance, it undergoes the Schmidt reaction to form tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate, a key intermediate in the synthesis of N-substituted diazepines with a fused pyrrole ring (Moskalenko & Boev, 2014).
Intermediate in Synthesis of Functional Molecules
This compound serves as a precursor for the development of a variety of functional molecules. For example, it's utilized in synthesizing Schiff base compounds which are further characterized for various applications, including spectroscopic methods and X-ray crystallographic analysis (Çolak et al., 2021). Additionally, it's involved in the synthesis of complex heterocycles like 7,8-dihydroimidazo[4,5-b]pyrrolo[3,4-d]pyridines, showcasing its versatility in producing novel chemical structures (Zaki et al., 2012).
Novel Template Development
The compound has been utilized in generating new proline-like moieties, serving as a valuable template for developing constrained non-peptide mimetics. This highlights its role in structural rearrangements under specific conditions, leading to the formation of novel core structures (Sheng et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-10-12(6-7-16)9-17-8-4-5-13(17)11-18/h4-5,8,12H,6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVQSUIGLBJBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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